(6-Aminohexyl)triphenylphosphonium Bromide Hydrobromide
CAS No.:
Cat. No.: VC16763947
Molecular Formula: C24H30Br2NP
Molecular Weight: 523.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H30Br2NP |
|---|---|
| Molecular Weight | 523.3 g/mol |
| IUPAC Name | 6-aminohexyl(triphenyl)phosphanium;bromide;hydrobromide |
| Standard InChI | InChI=1S/C24H29NP.2BrH/c25-20-12-1-2-13-21-26(22-14-6-3-7-15-22,23-16-8-4-9-17-23)24-18-10-5-11-19-24;;/h3-11,14-19H,1-2,12-13,20-21,25H2;2*1H/q+1;;/p-1 |
| Standard InChI Key | ISVWGNSLFRCQBH-UHFFFAOYSA-M |
| Canonical SMILES | C1=CC=C(C=C1)[P+](CCCCCCN)(C2=CC=CC=C2)C3=CC=CC=C3.Br.[Br-] |
Introduction
(6-Aminohexyl)triphenylphosphonium bromide hydrobromide is a synthetic organic compound notable for its role in targeting mitochondria within biological systems. The compound is primarily used in biochemical research to study mitochondrial functions and dysfunctions, which are implicated in various diseases such as neurodegenerative disorders and cancer.
Applications
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Mitochondrial Targeting:
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Research in Disease Models:
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Reagent Use:
Mechanism of Action
The triphenylphosphonium group exploits the mitochondrial membrane potential (), which is typically negative inside the organelle. This electrochemical gradient drives the uptake of positively charged compounds like (6-Aminohexyl)triphenylphosphonium bromide hydrobromide into mitochondria, where they accumulate at high concentrations.
Synthesis and Preparation
While specific synthetic pathways for this compound are not detailed in the available sources, it likely involves:
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Alkylation of triphenylphosphine with a hexyl halide precursor.
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Subsequent functionalization with an amino group.
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Final bromination steps to produce the hydrobromide salt form.
Biological Implications
The ability of (6-Aminohexyl)triphenylphosphonium bromide hydrobromide to target mitochondria has significant implications:
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It aids in delivering therapeutic agents directly to mitochondria.
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It can be used to study oxidative stress and apoptosis pathways.
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Its accumulation can provide insights into mitochondrial bioenergetics and membrane potential changes under pathological conditions.
Limitations and Considerations
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The compound's specificity for mitochondria depends on the integrity of the mitochondrial membrane potential.
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Potential cytotoxicity at high concentrations must be evaluated for biological applications.
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